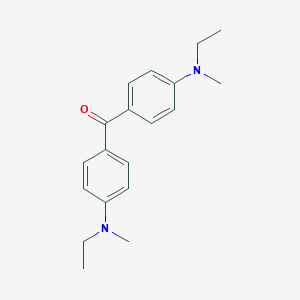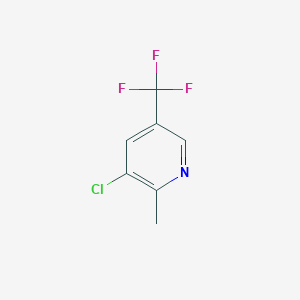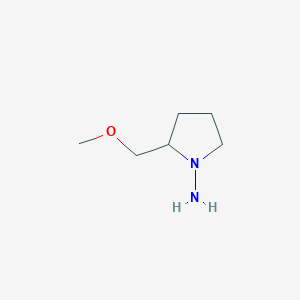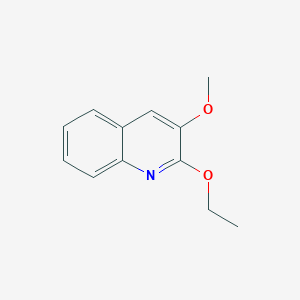
DL-Methionine, N-(N-(4-butoxybenzoyl)-DL-phenylalanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Methionine, N-(N-(4-butoxybenzoyl)-DL-phenylalanyl)- is a synthetic amino acid that is widely used in the field of biochemistry and physiology. It is commonly referred to as DL-MPB or DL-MPB-DL-Methionine. This compound is an essential amino acid that is not produced by the human body and must be obtained through diet or supplements. DL-MPB-DL-Methionine is used in a variety of applications, including in the synthesis of proteins, as a nutritional supplement, and as a research tool.
Wirkmechanismus
DL-MPB-DL-Methionine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. It is incorporated into proteins during translation and is also a precursor for the synthesis of other important molecules, such as the antioxidant glutathione. DL-MPB-DL-Methionine also plays a role in the regulation of gene expression and is involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects:
DL-MPB-DL-Methionine has a number of important biochemical and physiological effects. It is essential for the growth and maintenance of tissues, including muscle and bone. DL-MPB-DL-Methionine is also important for the synthesis of collagen, which is a key component of connective tissue. Additionally, DL-MPB-DL-Methionine is involved in the metabolism of fats and carbohydrates, and is important for the regulation of blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DL-MPB-DL-Methionine in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation of using DL-MPB-DL-Methionine is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring amino acids in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research involving DL-MPB-DL-Methionine. One area of interest is the role of DL-MPB-DL-Methionine in aging and age-related diseases. DL-MPB-DL-Methionine has been shown to have antioxidant properties and may play a role in protecting against oxidative stress. Additionally, there is interest in the use of DL-MPB-DL-Methionine as a nutritional supplement for athletes and individuals with muscle wasting disorders. Finally, there is potential for the development of new drugs based on the structure of DL-MPB-DL-Methionine, particularly in the area of cancer research.
Synthesemethoden
DL-MPB-DL-Methionine is synthesized through a process called solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the solid support and purified.
Wissenschaftliche Forschungsanwendungen
DL-MPB-DL-Methionine is used extensively in scientific research as a tool to study protein synthesis and metabolism. It is commonly used in cell culture experiments to study the effects of amino acid supplementation on protein synthesis and cell growth. DL-MPB-DL-Methionine is also used in animal studies to investigate the effects of amino acid supplementation on growth and development.
Eigenschaften
CAS-Nummer |
172798-64-0 |
|---|---|
Produktname |
DL-Methionine, N-(N-(4-butoxybenzoyl)-DL-phenylalanyl)- |
Molekularformel |
C25H32N2O5S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(4-butoxybenzoyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H32N2O5S/c1-3-4-15-32-20-12-10-19(11-13-20)23(28)27-22(17-18-8-6-5-7-9-18)24(29)26-21(25(30)31)14-16-33-2/h5-13,21-22H,3-4,14-17H2,1-2H3,(H,26,29)(H,27,28)(H,30,31)/t21-,22-/m0/s1 |
InChI-Schlüssel |
RNTQOGGYJIBDES-VXKWHMMOSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Andere CAS-Nummern |
172798-64-0 |
Synonyme |
(2S)-2-[[(2S)-2-[(4-butoxybenzoyl)amino]-3-phenyl-propanoyl]amino]-4-m ethylsulfanyl-butanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)




![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)




![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)